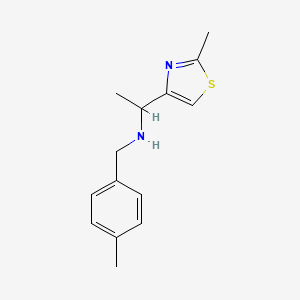

N-(4-Methylbenzyl)-1-(2-methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride

説明

N-(4-Methylbenzyl)-1-(2-methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride (CAS: 921061-40-7) is a thiazole-containing amine derivative with the molecular formula C₁₄H₂₀Cl₂N₂S and a molecular weight of 319.30 g/mol . The compound features a 2-methyl-substituted thiazole ring linked to an ethanamine backbone, which is further substituted with a 4-methylbenzyl group. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications.

特性

IUPAC Name |

N-[(4-methylphenyl)methyl]-1-(2-methyl-1,3-thiazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2S/c1-10-4-6-13(7-5-10)8-15-11(2)14-9-17-12(3)16-14/h4-7,9,11,15H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUCTXBDNILQJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(C)C2=CSC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-Methylbenzyl)-1-(2-methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride, also known as 2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride, is a compound that has garnered interest in various biological and pharmacological studies. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H14N2S·2HCl

- Molecular Weight : 284.22 g/mol

- SMILES Notation : CC1=CC=C(C=C1)C2=NC(=CS2)CCN

| Property | Value |

|---|---|

| Solubility | Soluble in water |

| Melting Point | Not specified |

| LogP | Not available |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Modulation : The compound may act as a modulator for specific receptors involved in neurotransmission and other physiological processes.

- Antimicrobial Activity : Preliminary studies suggest that thiazole derivatives can exhibit antimicrobial properties, potentially making this compound effective against certain bacterial strains.

- Anti-inflammatory Effects : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines, indicating a possible role in managing inflammatory conditions.

In Vitro Studies

Several studies have investigated the biological activity of thiazole derivatives similar to this compound:

- Antimicrobial Activity : Research indicates that thiazole derivatives possess significant antibacterial properties. For instance, a study demonstrated that thiazoles inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Activity : Another study reported that thiazole compounds reduced the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential applications in treating inflammatory diseases .

Case Studies

A notable case study involved the synthesis of various thiazole derivatives, including this compound. The synthesized compounds were evaluated for their biological activities:

| Compound | Activity Type | Observations |

|---|---|---|

| This compound | Antibacterial | Moderate inhibition against tested strains |

| Thiazole derivative A | Anti-inflammatory | Significant reduction in TNF-α levels |

| Thiazole derivative B | Anticancer | Induced apoptosis in cancer cells |

類似化合物との比較

Research and Application Context

- The main compound and its analogs are listed in chemical catalogs (e.g., ), indicating their use in medicinal chemistry for structure-activity relationship (SAR) studies .

- The dihydrochloride form’s prevalence () underscores its utility in preclinical research, where solubility is paramount.

- Substituent variations (e.g., methoxy vs. methyl on benzyl) are likely explored to optimize pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。